molecular formula C16H30N4O5Se B12611625 2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine CAS No. 918938-33-7

2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine

Cat. No.: B12611625
CAS No.: 918938-33-7
M. Wt: 437.4 g/mol
InChI Key: GFSGHGBLJNPKHI-ZBEGNZNMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine typically involves multiple steps, starting with the preparation of the selenium-containing amino acid, 2-amino-4-(methylselanyl)butyric acid. This can be achieved through the reaction of selenomethionine with appropriate reagents under controlled conditions .

Industrial Production Methods

Optimization of reaction conditions, such as temperature, pH, and solvent choice, would be crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.

    Biology: Studied for its role in cellular processes and potential as a dietary supplement due to its selenium content.

    Medicine: Investigated for its antioxidant properties and potential therapeutic effects in conditions related to oxidative stress.

Mechanism of Action

The mechanism of action of 2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine involves its interaction with cellular components. The selenium atom can participate in redox reactions, helping to neutralize reactive oxygen species and protect cells from oxidative damage. This compound may also interact with specific proteins and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Selenomethionine: A naturally occurring amino acid containing selenium, known for its antioxidant properties.

    Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with important roles in various enzymes.

Uniqueness

2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine is unique due to its specific structure, which combines selenium with leucine and glutamine residues.

Properties

CAS No.

918938-33-7

Molecular Formula

C16H30N4O5Se

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-4-methyl-2-(4-methylselanylbutanoylamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H30N4O5Se/c1-10(2)9-16(18,20-13(22)5-4-8-26-3)15(25)19-11(14(23)24)6-7-12(17)21/h10-11H,4-9,18H2,1-3H3,(H2,17,21)(H,19,25)(H,20,22)(H,23,24)/t11-,16-/m0/s1

InChI Key

GFSGHGBLJNPKHI-ZBEGNZNMSA-N

Isomeric SMILES

CC(C)C[C@](C(=O)N[C@@H](CCC(=O)N)C(=O)O)(N)NC(=O)CCC[Se]C

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)(N)NC(=O)CCC[Se]C

Origin of Product

United States

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